NoxA1ds

Description

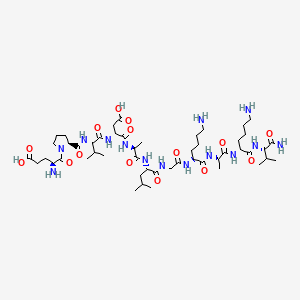

Structure

2D Structure

Properties

IUPAC Name |

(4S)-4-amino-5-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H88N14O15/c1-25(2)22-33(44(73)55-24-36(65)58-31(14-9-11-19-51)45(74)56-28(7)42(71)59-32(15-10-12-20-52)46(75)62-39(26(3)4)41(54)70)60-43(72)29(8)57-47(76)34(23-38(68)69)61-49(78)40(27(5)6)63-48(77)35-16-13-21-64(35)50(79)30(53)17-18-37(66)67/h25-35,39-40H,9-24,51-53H2,1-8H3,(H2,54,70)(H,55,73)(H,56,74)(H,57,76)(H,58,65)(H,59,71)(H,60,72)(H,61,78)(H,62,75)(H,63,77)(H,66,67)(H,68,69)/t28-,29-,30-,31-,32-,33-,34-,35-,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBOJLLJKHKZGT-XTGVMIFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H88N14O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1125.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Cellular Target of NoxA1ds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NoxA1ds is a synthetic peptide that has emerged as a potent and highly selective inhibitor of NADPH oxidase 1 (Nox1), a crucial enzyme implicated in various pathologies, including hypertension, atherosclerosis, and certain cancers.[1][2][3][4] This technical guide provides a comprehensive overview of the cellular target of this compound, its mechanism of action, and the key experimental data supporting these findings. The information presented is intended to support further research and development of Nox1-targeted therapeutics.

The Primary Cellular Target: NADPH Oxidase 1 (Nox1)

The definitive cellular target of this compound is the catalytic subunit of the NADPH oxidase 1 complex, Nox1.[1][5] Nox enzymes are a family of transmembrane proteins whose primary function is the generation of reactive oxygen species (ROS).[1] Nox1, specifically, requires the association with cytosolic regulatory subunits to become active.[6][7]

This compound exerts its inhibitory effect by directly binding to Nox1, thereby disrupting the assembly of the active enzyme complex.[1][5] This targeted action prevents the subsequent production of superoxide (O₂⁻) and other downstream ROS.

Mechanism of Action: Disruption of the Nox1-NOXA1 Interaction

The activation of Nox1 is critically dependent on its interaction with the activator subunit NOXA1 (Nox Activator 1).[6][7] this compound is a peptide designed to mimic a specific domain of NOXA1 that is essential for its binding to Nox1.[5] By competing with endogenous NOXA1 for the same binding site on Nox1, this compound effectively prevents the formation of the functional Nox1-NOXA1 complex.[1][6] This disruption is the core of its inhibitory mechanism.

The following diagram illustrates the proposed signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and selectivity of this compound.

Table 1: Inhibitory Potency of this compound against Nox1

| Parameter | Value | Cell System | Reference |

| IC₅₀ | 19 nM | Reconstituted cell-free system | [1] |

| IC₅₀ | ~20 nM | Not specified | [2][3][4] |

| IC₅₀ | 100 nM | Whole HT-29 cells | [8] |

| Maximal Inhibition | 88% at 1.0 µM | Reconstituted cell-free system | [1] |

Table 2: Isoform Selectivity of this compound

| Nox Isoform/Enzyme | Effect of this compound | Reference |

| Nox1 | Potent Inhibition | [1][4] |

| Nox2 | No significant inhibition | [1][4] |

| Nox4 | No significant inhibition | [1][4] |

| Nox5 | No significant inhibition | [1][4] |

| Xanthine Oxidase | No significant inhibition | [1][4] |

Key Experimental Protocols

The following sections provide an overview of the methodologies used to elucidate the cellular target and mechanism of action of this compound, primarily based on the work by Ranayhossaini et al. (2013).[1]

Cell-Free Nox1 Activity Assay

This assay was used to determine the direct inhibitory effect of this compound on the reconstituted Nox1 oxidase complex.

-

Principle: Measurement of superoxide (O₂⁻) production by the reconstituted Nox1 complex in the presence of varying concentrations of this compound.

-

Protocol Outline:

-

COS-7 cells were transiently transfected with plasmids encoding Nox1, p22phox, NOXA1, and NOXO1.

-

Cell lysates containing the membrane and cytosolic fractions were prepared.

-

The reconstituted Nox1 oxidase system was assembled by combining the membrane and cytosolic fractions.

-

This compound or a scrambled control peptide was added to the reaction mixture at various concentrations.

-

The reaction was initiated by the addition of NADPH.

-

Superoxide production was measured by monitoring the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c at 550 nm.

-

The IC₅₀ value was calculated from the dose-response curve.

-

References

- 1. Selective Recapitulation of Conserved and Nonconserved Regions of Putative NOXA1 Protein Activation Domain Confers Isoform-specific Inhibition of Nox1 Oxidase and Attenuation of Endothelial Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound (CAS 1435893-78-9): R&D Systems [rndsystems.com]

- 5. Nox Inhibitors & Therapies: Rational Design of Peptidic and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nox Activator 1 (NoxA1): A Potential Target for Modulation of Vascular Reactive Oxygen Species in Atherosclerotic Arteries: Niu, NoxA1 Regulates VSMC NADPH Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Role of NoxA1ds in Modulating Endothelial Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted effects of NoxA1ds, a selective inhibitor of NADPH oxidase 1 (Nox1), on endothelial cell function. By elucidating its mechanism of action and impact on key cellular processes, this document serves as a comprehensive resource for researchers investigating vascular biology and developing novel therapeutics for endothelial dysfunction-related diseases.

Core Tenets of this compound Action in Endothelial Cells

This compound is a peptide-based inhibitor that specifically targets the interaction between Nox1 and its activator subunit, NOXA1 (Nox Activator 1). This targeted inhibition curtails the production of reactive oxygen species (ROS), particularly superoxide (O₂⁻), which are crucial signaling molecules in endothelial cells. The aberrant activity of Nox1 is implicated in various pathological conditions, including endothelial dysfunction, excessive angiogenesis, and vascular inflammation. This compound, by selectively attenuating Nox1-derived ROS, offers a promising strategy to restore endothelial homeostasis.

Quantitative Analysis of this compound Efficacy

The potency and selectivity of this compound have been quantified in several key studies. The following tables summarize the critical data on its inhibitory activity and effects on endothelial cell functions.

| Parameter | Value | Cell Type | Condition | Source |

| IC₅₀ for Nox1 Inhibition | 19 nM | COS cells transiently transfected with Nox1 oxidase components | Cell lysates | [1] |

| Maximal Inhibition of O₂⁻ Production | 88% (at 1.0 µM) | COS cells transiently transfected with Nox1 oxidase components | Cell lysates | [1] |

| Selectivity | No significant inhibition of Nox2, Nox4, Nox5, or Xanthine Oxidase | Various cell lysates | Cell lysates | [1] |

Table 1: Inhibitory Potency and Selectivity of this compound. This table highlights the high potency of this compound for Nox1 and its specificity over other ROS-producing enzymes.

| Endothelial Cell Function | Treatment | Result | Cell Type | Source |

| VEGF-Stimulated Migration | 10 µM this compound | Significant reversion to vehicle control levels | Human Pulmonary Artery Endothelial Cells (HPAEC) | [1] |

| Hypoxia-Induced Migration | 10 µM this compound | Reduction in cell migration | Human Pulmonary Artery Endothelial Cells (HPAEC) | [1] |

| Hypoxia-Induced O₂⁻ Production | 10 µM this compound | Complete inhibition | Human Pulmonary Artery Endothelial Cells (HPAEC) | [1] |

| Age-Impaired Angiogenesis (Sprouting) | 10 µmol/L this compound | Complete restoration to normal growth | Mouse Aortic Endothelial Cells (MAEC) | [2] |

| High Glucose-Induced Senescence | 10 µmol/L this compound | Suppression of SA-β-gal staining | Mouse Aortic Endothelial Cells (MAEC) | [2] |

| Tube-Like Structure Formation | NOX1 silencing | Significantly reduced | Mouse Lung Endothelial Cells (MLEC) | [3][4] |

Table 2: Effects of this compound on Key Endothelial Cell Functions. This table summarizes the impact of this compound on critical cellular processes involved in vascular health and disease.

Signaling Pathways Modulated by this compound

This compound exerts its effects on endothelial cells by intervening in specific signaling cascades. The primary mechanism involves the disruption of the Nox1-NOXA1 interaction, which is a critical step in the activation of Nox1 and subsequent ROS production.

VEGF Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) is a potent stimulator of angiogenesis and endothelial cell migration. This process is, in part, mediated by Nox1-derived ROS. This compound has been shown to attenuate VEGF-induced endothelial cell migration by blocking the necessary ROS signaling.[1]

Hypoxia-Induced Signaling

Hypoxia is another critical driver of angiogenesis. Similar to VEGF signaling, hypoxia-induced endothelial cell migration is dependent on Nox1-mediated ROS production. This compound effectively blocks this pathway, suggesting its therapeutic potential in pathological angiogenesis driven by low oxygen conditions.[1]

Detailed Experimental Protocols

To facilitate the replication and further investigation of the effects of this compound, this section provides detailed methodologies for key experiments.

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay is used to assess the effect of this compound on the directional migration of endothelial cells in a two-dimensional space.

Materials:

-

Human Pulmonary Artery Endothelial Cells (HPAEC)

-

Complete endothelial cell growth medium

-

Sterile 6-well or 12-well tissue culture plates

-

Sterile p200 pipette tip or a dedicated scratch tool

-

Phosphate-buffered saline (PBS)

-

This compound and scrambled control peptide (SCRMB)

-

VEGF or hypoxic chamber

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed HPAECs in 6-well plates and culture until they form a confluent monolayer.

-

Starvation (Optional): To minimize proliferation, serum-starve the cells for 4-6 hours prior to the assay.

-

Wound Creation: Create a linear scratch in the cell monolayer using a sterile p200 pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells and debris.

-

Treatment: Add fresh media containing the desired concentration of this compound (e.g., 10 µM) or SCRMB. For stimulated conditions, add VEGF (e.g., 20 ng/mL) or place the plates in a hypoxic chamber (e.g., 1% O₂).

-

Image Acquisition: Immediately after treatment (0 hours), and at subsequent time points (e.g., 6, 12, 24 hours), capture images of the scratch at predefined locations.

-

Data Analysis: Measure the width of the scratch at multiple points for each image. The rate of cell migration is determined by the change in the width of the scratch over time.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

Materials:

-

Endothelial cells (e.g., HUVECs, HPAECs)

-

Matrigel™ Basement Membrane Matrix

-

Pre-chilled, sterile 96-well plate

-

Complete endothelial cell growth medium

-

This compound and control peptides

-

Microscope with a camera

Procedure:

-

Matrigel Coating: Thaw Matrigel on ice. Using a pre-chilled pipette tip, add 50 µL of Matrigel to each well of a 96-well plate.

-

Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Cell Seeding: Harvest endothelial cells and resuspend them in media containing the appropriate treatments (this compound, controls, and any stimulants like VEGF).

-

Incubation: Seed the treated cells onto the solidified Matrigel at a density of 1-2 x 10⁴ cells per well. Incubate at 37°C for 4-18 hours.

-

Image Acquisition: Capture images of the tube-like structures using a phase-contrast microscope.

-

Data Analysis: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Förster Resonance Energy Transfer (FRET) for Nox1-NOXA1 Interaction

FRET is a powerful technique to study protein-protein interactions in living cells. It can be used to demonstrate that this compound disrupts the association between Nox1 and NOXA1.

Materials:

-

Endothelial cells

-

Expression vectors for Nox1 tagged with a FRET acceptor (e.g., YFP) and NOXA1 tagged with a FRET donor (e.g., CFP)

-

Transfection reagent

-

Confocal microscope with FRET imaging capabilities

-

This compound and control peptides

Procedure:

-

Transfection: Co-transfect endothelial cells with the Nox1-YFP and NOXA1-CFP expression vectors.

-

Treatment: 24 hours post-transfection, treat the cells with this compound (e.g., 10 µM) or a scrambled control peptide for 1 hour. In some experiments, cells can be stimulated with VEGF (e.g., 20 nM) to promote the Nox1-NOXA1 interaction.

-

Image Acquisition: Acquire images in the donor (CFP), acceptor (YFP), and FRET channels using a confocal microscope.

-

FRET Analysis: Calculate the FRET efficiency using appropriate software. A decrease in FRET efficiency in the presence of this compound indicates a disruption of the Nox1-NOXA1 interaction.

Conclusion

This compound emerges as a highly specific and potent inhibitor of Nox1 in endothelial cells. Its ability to attenuate key cellular processes such as migration and angiogenesis, particularly under pro-angiogenic stimuli like VEGF and hypoxia, underscores its therapeutic potential. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to further explore the role of Nox1 in vascular biology and to advance the development of Nox1-targeted therapies for a range of cardiovascular and other diseases characterized by endothelial dysfunction.

References

NoxA1: A Pivotal Regulator of Vascular Smooth Muscle Cell Phenotype and Function

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Vascular smooth muscle cells (VSMCs) are critical determinants of vascular tone and structure. Their phenotypic plasticity, transitioning between a quiescent contractile state and a proliferative, migratory synthetic state, is a hallmark of vascular pathologies such as atherosclerosis and restenosis. A key driver of this phenotypic switch is the production of reactive oxygen species (ROS), largely orchestrated by the NADPH oxidase (Nox) family of enzymes. Within the vasculature, Nox1 is a predominant isoform in VSMCs, and its activation is critically dependent on the regulatory subunit, Nox Activator 1 (NoxA1). This technical guide provides an in-depth overview of the role of NoxA1 in VSMC biology, its impact on vascular disease, and the experimental methodologies used to elucidate its function.

Core Function of NoxA1 in Vascular Smooth Muscle Cells

NoxA1 serves as a crucial activator subunit for the Nox1 NADPH oxidase in VSMCs, functioning as a homolog of p67phox.[1][2][3][4] In mouse VSMCs, NoxA1 replaces p67phox and is essential for the activation of the NADPH oxidase in the vascular wall.[3] It interacts with another cytosolic subunit, p47phox, and upon stimulation by agonists such as thrombin or Tumor Necrosis Factor-alpha (TNFα), this complex translocates to the membrane to activate Nox1, leading to the production of superoxide (O₂⁻).[4] This NoxA1-dependent ROS generation acts as a second messenger, initiating downstream signaling cascades that regulate a multitude of VSMC functions.[4]

Impact of NoxA1 on VSMC Pathophysiology

Atherosclerosis and Neointimal Hyperplasia

A substantial body of evidence implicates NoxA1-dependent Nox1 activity in the pathogenesis of atherosclerosis and restenosis.[1][2][5] Studies utilizing genetic deletion of Noxa1 in mouse models of atherosclerosis (ApoE-/- and Ldlr-/-) have demonstrated significant reductions in vascular ROS production and atherosclerotic lesion development.[1][2] Specifically, systemic deletion of Noxa1 resulted in a 50% reduction in vascular ROS and a 30% reduction in aortic atherosclerotic lesion area.[1][2] Even more compelling, VSMC-specific deletion of Noxa1 mirrored these effects, underscoring the critical role of VSMC-derived ROS in atherogenesis.[1] In a mouse model of wire-induced femoral artery injury, Nox1 deficiency led to a reduction in neointimal formation.[6][7] Conversely, overexpression of NoxA1 in injured carotid arteries exacerbated neointimal hyperplasia, further cementing its role in vascular remodeling.[4][8]

VSMC Proliferation and Migration

NoxA1-mediated ROS production is a key driver of VSMC proliferation and migration, fundamental processes in the development of vascular lesions.[1][5] In vitro studies have consistently shown that downregulation of NoxA1 attenuates agonist-induced VSMC proliferation and migration.[1][4] For instance, TNFα-induced proliferation and migration were significantly attenuated in Noxa1-deficient VSMCs compared to wild-type cells.[1][2]

Phenotypic Switching of VSMCs

A critical aspect of atherosclerosis is the phenotypic transition of VSMCs into macrophage-like cells within the atherosclerotic plaque.[5] NoxA1-dependent ROS production plays a pivotal role in this process by upregulating the transcription factor Krüppel-like factor 4 (KLF4).[1][5] KLF4, in turn, promotes the expression of macrophage markers and downregulates smooth muscle cell markers, contributing to plaque inflammation and expansion.[1][5] The loss of NoxA1 in smooth muscle cells leads to reduced nuclear KLF4 expression within atherosclerotic plaques.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the impact of NoxA1 on VSMC function and vascular disease.

| Parameter | Model | Intervention | Result | Reference |

| Vascular ROS | ApoE-/- or Ldlr-/- mice on a Western diet | Systemic Noxa1 deletion | 50% reduction | [1][2] |

| Aortic Atherosclerotic Lesion Area | ApoE-/- or Ldlr-/- mice on a Western diet | Systemic Noxa1 deletion | 30% reduction | [1][2] |

| Aortic Sinus Lesion Volume | ApoE-/- or Ldlr-/- mice on a Western diet | Systemic Noxa1 deletion | 30% reduction | [1][2] |

| Aortic Atherosclerotic Lesion Size | SM22-CreKI/NoxA1f/f/ApoE-/- mice on a high-fat diet | VSMC-specific Noxa1 deletion | 44% reduction | [9] |

| Neointimal Formation | Wire-injured femoral artery in mice | Nox1 deficiency | >50% reduction | [6] |

| Aortic Arch Lesion Area | ApoE-/- mice on an atherogenic diet | Nox1 deficiency | Reduced from 43% to 28% | [6][10] |

Signaling Pathways Involving NoxA1

NoxA1-dependent ROS production activates several downstream signaling pathways that mediate its effects on VSMCs.

NoxA1-KLF4 Pathway in VSMC Phenotypic Switching

// Nodes Stimuli [label="Pathophysiological Stimuli\n(e.g., Oxidized Phospholipids, TNFα)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nox1_Complex [label="Nox1/NoxA1/p47phox\nComplex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="ROS (O₂⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; KLF4 [label="KLF4\n(Transcription Factor)", fillcolor="#FBBC05", fontcolor="#202124"]; Phenotypic_Switch [label="VSMC Phenotypic Switch\n(to Macrophage-like cell)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Plaque Inflammation\nand Expansion", fillcolor="#5F6368", fontcolor="#FFFFFF"]; SMC_Markers [label="Downregulation of\nSMC markers", fillcolor="#F1F3F4", fontcolor="#202124"]; Macrophage_Markers [label="Upregulation of\nMacrophage markers", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Stimuli -> Nox1_Complex [label="Activates"]; Nox1_Complex -> ROS [label="Produces"]; ROS -> KLF4 [label="Induces\nExpression"]; KLF4 -> Phenotypic_Switch; KLF4 -> SMC_Markers; KLF4 -> Macrophage_Markers; Phenotypic_Switch -> Inflammation; } NoxA1-KLF4 signaling pathway in VSMC phenotypic switching.

NoxA1-Mediated Proliferation and Migration Pathway

// Nodes Agonists [label="Agonists\n(e.g., Thrombin, TNFα)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nox1_Complex [label="Nox1/NoxA1/p47phox\nComplex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="ROS (O₂⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPKs [label="MAP Kinases\n(JNK, p38)", fillcolor="#FBBC05", fontcolor="#202124"]; JAK2 [label="JAK2", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="VSMC Proliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Migration [label="VSMC Migration", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Agonists -> Nox1_Complex [label="Activate"]; Nox1_Complex -> ROS [label="Produces"]; ROS -> MAPKs [label="Activates"]; ROS -> JAK2 [label="Activates"]; MAPKs -> Proliferation; MAPKs -> Migration; JAK2 -> Proliferation; } NoxA1-mediated signaling in VSMC proliferation and migration.

Experimental Protocols

Gene Deletion Studies in Mice

Objective: To investigate the in vivo role of NoxA1 in vascular disease.

Methodology:

-

Generation of Noxa1-deficient mice: Targeted deletion of the Noxa1 gene is achieved using homologous recombination in embryonic stem cells.

-

VSMC-specific deletion: To specifically delete Noxa1 in VSMCs, mice with floxed Noxa1 alleles (Noxa1f/f) are crossed with mice expressing Cre recombinase under the control of a VSMC-specific promoter, such as SM22α.[1][9]

-

Disease Induction: Atherosclerosis is induced by crossing Noxa1-deficient mice with atherosclerosis-prone strains (e.g., ApoE-/- or Ldlr-/-) and feeding them a high-fat/Western diet for a specified period (e.g., 12 weeks).[1][2] Neointimal hyperplasia can be induced by surgical procedures like wire injury to the femoral artery.[6][7]

-

Analysis: Aortas and other relevant arteries are harvested for histological and biochemical analysis. This includes en face analysis of atherosclerotic lesion area, cross-sectional analysis of lesion size in the aortic root, and measurement of vascular ROS levels using techniques like dihydroethidium (DHE) staining.[1][9]

In Vitro Gene Silencing using siRNA

Objective: To study the function of NoxA1 in cultured VSMCs.

Methodology:

-

Cell Culture: Primary VSMCs are isolated from the aortas of wild-type or genetically modified mice.

-

siRNA Transfection: VSMCs are transfected with small interfering RNA (siRNA) specifically targeting Noxa1 mRNA or a non-targeting control siRNA using a suitable transfection reagent.

-

Experimental Assays:

-

ROS Measurement: Intracellular ROS production is measured using fluorescent probes like DHE or L-012 chemiluminescence following stimulation with agonists (e.g., TNFα, thrombin).[3][4]

-

Proliferation Assay: Cell proliferation is assessed by methods such as BrdU incorporation or direct cell counting.[1][4]

-

Migration Assay: Cell migration is evaluated using Boyden chamber assays or wound-healing (scratch) assays.[1][4]

-

Western Blotting: Protein expression and phosphorylation status of signaling molecules (e.g., MAP kinases, KLF4) are analyzed by Western blotting.[4][9]

-

Adenovirus-Mediated Overexpression

Objective: To investigate the effects of increased NoxA1 expression.

Methodology:

-

Adenoviral Vector Construction: A recombinant adenovirus is generated to express NoxA1. A control adenovirus expressing a reporter gene like GFP is also prepared.

-

In Vitro Transduction: Cultured VSMCs are infected with the adenovirus to overexpress NoxA1.

-

In Vivo Delivery: For localized overexpression in arteries, the adenovirus can be delivered to the site of injury (e.g., following balloon angioplasty or wire injury) using a catheter.[4]

-

Analysis: The effects of NoxA1 overexpression on VSMC function (proliferation, migration, ROS production) and neointimal formation are assessed as described above.

Experimental Workflow Example: Investigating the Role of NoxA1 in Atherosclerosis

// Nodes Start [label="Start: Generate\nVSMC-specific Noxa1 KO mice\n(SM22α-Cre;Noxa1f/f;ApoE-/-)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Diet [label="Induce Atherosclerosis\n(High-Fat Diet)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Harvest [label="Harvest Aortas", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Analysis", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Lesion [label="Quantify Atherosclerotic\nLesion Size (en face, cross-section)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS [label="Measure Vascular ROS\n(DHE Staining)", fillcolor="#34A853", fontcolor="#FFFFFF"]; IHC [label="Immunohistochemistry\n(KLF4, Macrophage markers)", fillcolor="#34A853", fontcolor="#FFFFFF"]; VSMC_Isolation [label="Isolate Primary VSMCs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vitro [label="In Vitro Functional Assays", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Prolif_Mig [label="Proliferation & Migration Assays", fillcolor="#34A853", fontcolor="#FFFFFF"]; Western [label="Western Blot for\nSignaling Proteins", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion: Determine role of\nVSMC NoxA1 in Atherosclerosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Diet; Diet -> Harvest; Harvest -> Analysis; Analysis -> Lesion; Analysis -> ROS; Analysis -> IHC; Harvest -> VSMC_Isolation; VSMC_Isolation -> In_Vitro; In_Vitro -> Prolif_Mig; In_Vitro -> Western; Lesion -> Conclusion; ROS -> Conclusion; IHC -> Conclusion; Prolif_Mig -> Conclusion; Western -> Conclusion; } Workflow for studying NoxA1 in atherosclerosis.

Conclusion and Future Directions

NoxA1 has emerged as a central regulator of Nox1-dependent ROS production in vascular smooth muscle cells, playing a critical role in the pathological processes of atherosclerosis and restenosis. Its involvement in VSMC proliferation, migration, and phenotypic switching makes it an attractive therapeutic target. Future research should focus on the development of specific inhibitors of the NoxA1-Nox1 interaction to selectively target VSMC-driven vascular pathologies. Furthermore, a deeper understanding of the upstream regulatory mechanisms governing NoxA1 expression and activation will provide additional avenues for therapeutic intervention. The experimental approaches outlined in this guide provide a robust framework for the continued investigation of NoxA1 in vascular biology and the development of novel therapies for cardiovascular diseases.

References

- 1. NOXA1-dependent NADPH oxidase regulates redox signaling and phenotype of vascular smooth muscle cell during atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NOXA1-dependent NADPH oxidase regulates redox signaling and phenotype of vascular smooth muscle cell during atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Noxa1 is a central component of the smooth muscle NADPH oxidase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nox Activator 1 (NoxA1): A Potential Target for Modulation of Vascular Reactive Oxygen Species in Atherosclerotic Arteries: Niu, NoxA1 Regulates VSMC NADPH Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cardiovascular disease is obNOXious: New insights into NoxA1 in smooth muscle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role for Nox1 NADPH Oxidase in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Vascular Smooth Muscle NADPH oxidase 1 (Nox1) Contribution to Injury-induced Neointimal Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. ahajournals.org [ahajournals.org]

- 10. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

A Technical Guide to the Cell Permeability of the NoxA1ds Peptide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The NoxA1ds peptide has emerged as a potent and selective inhibitor of NADPH Oxidase 1 (Nox1), an enzyme implicated in various pathologies, including cancer and cardiovascular diseases. A critical attribute for its utility as both a research tool and a potential therapeutic agent is its ability to traverse the cell membrane and engage its intracellular target. This technical guide provides an in-depth exploration of the cell permeability of the this compound peptide, summarizing key quantitative data, detailing experimental protocols for its assessment, and illustrating its interaction with cellular signaling pathways.

Introduction to this compound

This compound (NoxA1 docking sequence) is a synthetic peptide designed to specifically inhibit the Nox1 isoform of NADPH oxidase.[1][2] It is derived from a sequence within the Nox1 activator subunit, NOXA1, which is crucial for the assembly and activation of the Nox1 enzyme complex.[1][3] By mimicking this domain, this compound acts as a competitive inhibitor, preventing the association of NOXA1 with the catalytic Nox1 subunit.[1][2][3] Its high specificity and cell-permeant nature make it an invaluable tool for dissecting the role of Nox1 in cellular processes and a promising candidate for therapeutic development.[3]

Quantitative Data Summary

The efficacy and specificity of this compound have been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative findings.

Table 1: this compound Peptide Profile and Inhibitory Activity

| Parameter | Value | Source(s) |

| Sequence | EPVDALGKAKV-NH2 | [4] |

| Target | NADPH Oxidase 1 (Nox1) | [1][5] |

| Mechanism of Action | Binds to Nox1, preventing its interaction with the NOXA1 activator subunit | [2][3] |

| IC₅₀ (Cell-Free Assay) | 19 - 20 nM | [1][3][6][7] |

| Maximal Inhibition | ~90% at 1.0 µM | [1][3] |

| Selectivity | No significant inhibition of Nox2, Nox4, Nox5, or xanthine oxidase | [1][3][5] |

Table 2: Summary of Cell Permeability and Intracellular Target Engagement Studies

| Experiment | Cell Line | Method | Key Finding | Source(s) |

| Cellular Uptake | HT-29 (Human Colon Cancer) | Confocal Microscopy | FITC-labeled this compound permeated the cell membrane and localized to the cytoplasm after 1 hour of treatment. | [1][3] |

| Intracellular Mobility & Binding | COS-7 (transfected with Nox1-YFP) | Fluorescence Recovery After Photobleaching (FRAP) | Rhodamine-labeled this compound showed significantly slower fluorescence recovery (<50% at 250s) in Nox1-expressing cells compared to control cells, indicating intracellular binding to Nox1. | [1] |

| Whole-Cell Inhibition | HT-29 (Human Colon Cancer) | Superoxide Production Assay | This compound significantly inhibited superoxide (O₂⁻) production in intact cells that endogenously express Nox1. | [1][2] |

| Functional Inhibition | Human Pulmonary Artery Endothelial Cells | Cell Migration Assay | This compound attenuated hypoxia-induced cell migration, a process dependent on intracellular Nox1 activity. | [1][5] |

Mechanism of Action and Signaling Pathways

This compound exerts its inhibitory effect by physically obstructing the formation of the active Nox1 enzyme complex. This targeted intervention has downstream consequences on multiple signaling pathways regulated by Nox1-derived reactive oxygen species (ROS).

This compound Mechanism of Inhibition

The Nox1 enzyme requires the association of the catalytic subunit (Nox1) with regulatory subunits, including NOXA1 (activator) and NOXO1 (organizer), to become active. This compound mimics the binding domain of NOXA1, binds directly to Nox1, and thereby prevents the docking of the endogenous NOXA1 protein.[2][3] This disruption is the core of its inhibitory function.

Caption: Mechanism of Nox1 inhibition by the this compound peptide.

Downstream Signaling Pathways Modulated by this compound

By inhibiting Nox1, this compound can modulate signaling cascades involved in cell proliferation, growth, and response to stress.

Nox1-Mediated Proliferation and Growth Signaling: Nox1-generated ROS can promote cell growth by activating key kinases like Src, ERK, p38, and AKT, which in turn upregulate the EGFR signaling pathway.[8] By blocking the initial ROS production, this compound can attenuate this autocrine growth loop.

Caption: Nox1 signaling in cell growth, which is inhibited by this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. The following sections provide protocols for key experiments used to validate the cell permeability and intracellular activity of this compound.

Experimental Workflow Overview

The general process for confirming the cell permeability and function of a peptide like this compound involves initial uptake visualization, followed by confirmation of intracellular target engagement and, finally, measurement of a functional cellular response.

Caption: Logical workflow for validating peptide cell permeability and function.

Protocol 1: Confocal Microscopy for Peptide Internalization

This protocol is adapted from the methodology used to demonstrate this compound uptake in HT-29 cells.[1][3]

Objective: To qualitatively assess the cellular uptake and subcellular localization of a fluorescently labeled this compound peptide.

Materials:

-

HT-29 cells (or other suitable cell line)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

FITC-labeled this compound peptide (e.g., 10 µM working solution)

-

Paraformaldehyde (PFA), 4% in PBS

-

Mounting medium with DAPI (for nuclear counterstain)

-

Glass-bottom confocal dishes or coverslips

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed HT-29 cells onto glass-bottom confocal dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment. Culture overnight.

-

Peptide Incubation: Remove the culture medium and wash the cells once with warm PBS. Add fresh, serum-free medium containing 10 µM FITC-NoxA1ds to the cells.

-

Incubation: Incubate the cells for 1 hour at 37°C in a CO₂ incubator.

-

Washing: After incubation, remove the peptide-containing medium and wash the cells three times with cold PBS to remove any non-internalized peptide.

-

Fixation: Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.

-

Permeabilization (Optional): If co-staining for intracellular targets, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. For simple localization of the peptide, this step can be omitted.

-

Counterstaining: Wash the cells twice with PBS. Add mounting medium containing DAPI to stain the nuclei.

-

Imaging: Mount the coverslip on a slide or use the dish directly. Image the cells using a confocal microscope. Use appropriate laser lines and filters for FITC (Peptide, green) and DAPI (Nucleus, blue).

-

Analysis: Acquire Z-stack images to confirm that the green fluorescence signal from FITC-NoxA1ds is intracellular and localized within the cytoplasm, distinct from the DAPI-stained nucleus.

Protocol 2: Fluorescence Recovery After Photobleaching (FRAP)

This protocol is based on the methods used to show the intracellular binding of this compound to Nox1.[1]

Objective: To assess the intracellular mobility of a fluorescently labeled peptide and infer its binding to a target protein.

Materials:

-

Rhodamine-labeled this compound

-

Cells expressing a fluorescently-tagged target protein (e.g., COS-7 cells transfected with Nox1-YFP)

-

Control (untransfected) cells

-

Confocal microscope equipped with a high-power laser for photobleaching and FRAP software

Procedure:

-

Cell Preparation: Seed control and Nox1-YFP expressing cells in glass-bottom dishes.

-

Peptide Loading: Incubate the cells with rhodamine-labeled this compound (e.g., 5-10 µM) for 1 hour to allow for cellular uptake. Wash cells with fresh medium before imaging.

-

Pre-Bleach Imaging: Identify a cell with diffuse cytoplasmic fluorescence. Acquire 3-5 baseline images of the region of interest (ROI) to establish initial fluorescence intensity.

-

Photobleaching: Use a high-intensity laser pulse to photobleach a defined circular ROI within the cytoplasm.

-

Post-Bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images of the same ROI at low laser power to monitor the recovery of fluorescence as unbleached molecules diffuse into the bleached area. Continue imaging until the fluorescence intensity in the ROI reaches a plateau (e.g., for 250 seconds).

-

Data Analysis:

-

Measure the fluorescence intensity of the ROI, a control region outside the bleached area, and the background over time.

-

Normalize the data to correct for photobleaching during image acquisition.

-

Plot the normalized fluorescence intensity in the ROI versus time.

-

Calculate the mobile fraction (the percentage of fluorescence that recovers) and the half-time of recovery (t½).

-

-

Interpretation: A significant decrease in the mobile fraction and a slower recovery halftime in Nox1-YFP expressing cells compared to control cells indicates that a portion of the this compound peptide is bound to the Nox1 protein, reducing its mobility.[1]

Conclusion

The this compound peptide is a well-validated, cell-permeant inhibitor of Nox1. Evidence from confocal microscopy and advanced techniques like FRAP confirms its ability to enter cells and engage its intracellular target.[1][3] The detailed protocols provided herein offer a roadmap for researchers to independently verify these properties and to use this compound as a reliable tool. For professionals in drug development, the demonstrated cell permeability of this peptide scaffold provides a strong foundation for the design of peptidomimetics or other Nox1-targeted therapeutics aimed at intracellular action.

References

- 1. Selective Recapitulation of Conserved and Nonconserved Regions of Putative NOXA1 Protein Activation Domain Confers Isoform-specific Inhibition of Nox1 Oxidase and Attenuation of Endothelial Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nox Inhibitors & Therapies: Rational Design of Peptidic and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. psyclopeptide.com [psyclopeptide.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound (CAS 1435893-78-9): R&D Systems [rndsystems.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. NADPH Oxidase NOX1 Controls Autocrine Growth of Liver Tumor Cells through Up-regulation of the Epidermal Growth Factor Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Inhibitory Mechanism of NoxA1ds on the NADPH Oxidase 1 Complex

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The NADPH oxidase 1 (Nox1) enzyme is a critical source of reactive oxygen species (ROS) implicated in various physiological and pathological processes, including vascular disease and cancer.[1] Nox1 activation is dependent on a regulated assembly with cytosolic subunits, including the activator subunit NOXA1.[2][3] NoxA1ds is a synthetic peptide derived from a putative activation domain of NOXA1 that acts as a potent and highly selective inhibitor of Nox1.[1][4] This document provides an in-depth technical overview of the interaction and inhibitory mechanism of this compound, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization. The core inhibitory mechanism does not involve direct binding to the NOXA1 subunit, but rather an interaction with the Nox1 catalytic subunit, which subsequently blocks the functional association with NOXA1.[1][3]

Mechanism of Action: Competitive Disruption

This compound functions as an isoform-specific inhibitor of Nox1 by physically binding to the Nox1 catalytic subunit. This binding competitively prevents the association between Nox1 and its essential activator, NOXA1.[1][3] By disrupting this critical protein-protein interaction, this compound effectively prevents the assembly of a functional Nox1 oxidase complex, thereby inhibiting the production of superoxide (O₂⁻).[1]

The peptide was designed to mimic a region of NOXA1 (amino acids 195-205) that is homologous to the activation domain of p67phox, the activator for the related Nox2 enzyme.[1] The sequence of this compound is NH₃-EPVDALGKAKV-CONH₂.[1] Key to its specificity is a 46% dissimilarity in this region between NOXA1 and p67phox, which allows this compound to selectively target the Nox1/NOXA1 axis without significantly affecting other Nox isoforms.[1]

Signaling Pathway and Point of Intervention

The following diagram illustrates the canonical activation pathway of the Nox1 oxidase and the specific point of inhibition by this compound.

Quantitative Data Summary

This compound is a potent inhibitor of Nox1 activity. Its efficacy has been quantified in both cell-free reconstituted systems and in intact cell lines.

| Parameter | System | Value | Reference |

| IC₅₀ | Reconstituted Cell-Free COS-Nox1 System | 19 nM (or 20 nM) | [1][3][4][5][6] |

| IC₅₀ | HT-29 Whole Cells (Nox1-expressing) | 100 nM | [1] |

| Maximal Inhibition | Reconstituted Cell-Free System (at 1.0 µM) | ~88-90% | [1] |

| Maximal Inhibition | HT-29 Whole Cells (at 5.0 µM) | Not specified, but significant | [1] |

Specificity and Selectivity Data

This compound demonstrates high selectivity for Nox1, with no significant inhibitory activity observed against other Nox isoforms or xanthine oxidase at concentrations up to 10 µM.[1][3]

| Enzyme Target | Activity Measured | Effect of this compound | Reference |

| Nox1 | O₂⁻ Production | Inhibited | [1] |

| Nox2 | O₂⁻ Production | No Inhibition | [1] |

| Nox4 | H₂O₂ Production | No Inhibition | [1] |

| Nox5 | O₂⁻ Production | No Inhibition | [1] |

| Xanthine Oxidase | O₂⁻ Production | No Inhibition | [1] |

Experimental Protocols

The characterization of this compound and its mechanism of action relies on several key experimental techniques.

Co-Immunoprecipitation (Co-IP) to Demonstrate Protein Interaction

While the primary literature on this compound focuses on FRET to show disruption, a Co-IP protocol is standard for confirming the interaction between Nox1 and NOXA1, which this compound disrupts.

Objective: To immunoprecipitate a target protein (e.g., Nox1) and determine if a partner protein (e.g., NOXA1) is co-precipitated.

Protocol Outline:

-

Cell Lysis: Culture cells (e.g., HEK293 or VSMCs) expressing tagged versions of Nox1 and NOXA1 (e.g., Nox1-YFP, NOXA1-HA).[1][7] Lyse the cells using a gentle, non-denaturing lysis buffer (e.g., RIPA buffer or a buffer containing 50 mM HEPES, 150 mM NaCl, and mild detergents like 0.1% Tween20) to preserve protein complexes.[8][9] Keep samples on ice.

-

Lysate Pre-clearing: Centrifuge the lysate to pellet cellular debris.[8] To reduce non-specific binding, incubate the supernatant with Protein A/G agarose/sepharose beads for 1 hour at 4°C.[9] Pellet the beads and collect the supernatant (the pre-cleared lysate).

-

Immunoprecipitation: Add a primary antibody specific to the "bait" protein (e.g., anti-YFP for Nox1-YFP) to the pre-cleared lysate. Incubate for several hours to overnight at 4°C with gentle rotation to allow antibody-antigen complexes to form.[8]

-

Complex Capture: Add fresh Protein A/G beads to the lysate/antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.[10]

-

Washing: Pellet the beads by centrifugation at a low speed (e.g., 1000 x g).[8] Discard the supernatant. Wash the beads multiple times (3-5 times) with cold lysis buffer to remove non-specifically bound proteins.[8][11]

-

Elution and Analysis: Elute the proteins from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.[11] Analyze the eluted proteins by Western blotting, using antibodies against both the "bait" (Nox1-YFP) and the potential "prey" (NOXA1-HA) proteins. The presence of NOXA1 in the sample lane confirms the interaction.

FRET Assay for In-Cell Disruption of Nox1-NOXA1 Interaction

Objective: To visualize and quantify the disruption of the Nox1-NOXA1 interaction by this compound in living or fixed cells.

Protocol Outline:

-

Cell Transfection: Co-transfect COS-22 or Human Pulmonary Artery Endothelial Cells (HPAEC) with plasmids encoding Nox1 fused to an acceptor fluorophore (e.g., YFP) and NOXA1 fused to a donor fluorophore (e.g., CFP).[1]

-

Peptide Treatment: 24 hours post-transfection, incubate the cells with 10 µM this compound or a scrambled control peptide (SCRMB) for 1 hour.[1]

-

Cell Preparation and Imaging: Fix the cells. Acquire images using a confocal microscope equipped for FRET analysis. Collect emissions for both CFP (donor) and YFP (acceptor).[1]

-

Acceptor Photobleaching: Perform irreversible photobleaching of the acceptor fluorophore (YFP) in a defined region of interest using a high-intensity laser (e.g., 514 nm).[1]

-

Data Analysis: Measure the fluorescence intensity of the donor (CFP) in the photobleached region before (CFPpre) and after (CFPpost) bleaching. An increase in donor fluorescence after acceptor bleaching indicates that FRET was occurring. FRET efficiency is calculated as: E_FRET = ((CFP_post / CFP_pre) - 1) * 100.[1] A significant reduction in FRET efficiency in this compound-treated cells compared to controls demonstrates that the peptide disrupts the Nox1-NOXA1 interaction.[1]

FRET Experimental Workflow Diagram

Cell-Free Superoxide Production Assay

Objective: To determine the IC₅₀ of this compound on a reconstituted Nox1 oxidase system.

Protocol Outline:

-

Prepare Components: Generate membrane fractions from COS cells overexpressing Nox1 and p22phox. Prepare cytosolic fractions from cells expressing NOXA1 and NOXO1.[1]

-

Assay Setup: In a 96-well plate, incubate the Nox1-containing membrane fractions with increasing concentrations of this compound (e.g., 0.1 nM to 10,000 nM).[1]

-

Initiate Reaction: Add the cytosolic fractions, cytochrome c (as a superoxide indicator), and NADPH to initiate the reaction.[1]

-

Measurement: Measure the reduction of cytochrome c by monitoring the change in absorbance at 550 nm over 15 minutes. The rate of reduction is proportional to superoxide production.[1]

-

Data Analysis: Calculate the rate of superoxide production for each this compound concentration, subtracting the baseline rate observed in the presence of superoxide dismutase (SOD). Plot the dose-response curve to determine the IC₅₀ value.[1]

Specificity and Logical Relationships

The utility of this compound as a research tool and therapeutic prototype lies in its high specificity for Nox1. Experiments have confirmed it does not scavenge ROS directly nor does it inhibit other related ROS-producing enzymes.[1]

References

- 1. Selective Recapitulation of Conserved and Nonconserved Regions of Putative NOXA1 Protein Activation Domain Confers Isoform-specific Inhibition of Nox1 Oxidase and Attenuation of Endothelial Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nox Inhibitors & Therapies: Rational Design of Peptidic and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound (CAS 1435893-78-9): R&D Systems [rndsystems.com]

- 7. Nox Activator 1 (NoxA1): A Potential Target for Modulation of Vascular Reactive Oxygen Species in Atherosclerotic Arteries: Niu, NoxA1 Regulates VSMC NADPH Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Assessing Self-interaction of Mammalian Nuclear Proteins by Co-immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]

The Biophysical Properties of NoxA1ds: A Technical Guide to a Selective Nox1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NADPH oxidase (Nox) family of enzymes are key producers of reactive oxygen species (ROS) involved in a multitude of physiological and pathological signaling pathways.[1][2] Nox1, a prominent member of this family, is implicated in conditions such as hypertension, atherosclerosis, and certain cancers.[3][4] The development of specific inhibitors is crucial for dissecting the precise roles of individual Nox isoforms. NoxA1ds (NOXA1 docking sequence) is a synthetic peptide that has emerged as a potent and highly selective inhibitor of Nox1.[5][6] This peptide is derived from a region of the Nox1 activator protein, NOXA1, that is critical for the assembly and activation of the Nox1 enzymatic complex.[5][6] This guide provides an in-depth overview of the biophysical properties, mechanism of action, and experimental characterization of the this compound peptide.

Core Biophysical and Chemical Properties

This compound is an 11-amino acid peptide designed to mimic the activation domain of the human NOXA1 protein.[5][6] A key modification is the substitution of a critical tyrosine residue with alanine, which confers its inhibitory properties.[6] The peptide is cell-permeable, a feature attributed to the presence of positively charged lysine residues and its alternating hydrophobic/hydrophilic amino acid structure, which facilitates membrane translocation without the need for a cell-penetrating peptide tag like TAT.[5]

| Property | Value | Reference |

| Molecular Formula | C₅₀H₈₈N₁₄O₁₅ | [7] |

| Molecular Weight | 1125.32 g/mol | [7] |

| Amino Acid Sequence | NH₂-EPVDALGKAKV-CONH₂ | [5][7] |

| Scrambled Control Sequence | NH₃-LVKGPDAEKVA-CONH₂ | [5] |

| Solubility | Soluble in water (up to 100 mg/mL) and PBS. | [7] |

Mechanism of Action and In Vitro Efficacy

This compound functions as a specific inhibitor of Nox1 by directly interfering with the assembly of the active oxidase complex.[8][9] It binds to the Nox1 catalytic subunit, thereby preventing its crucial interaction with the activating subunit, NOXA1.[5][6][9] This disruption of the Nox1-NOXA1 association is the primary mechanism for its potent inhibitory effect on superoxide (O₂⁻) production.[5]

Quantitative Inhibitory Activity

This compound demonstrates high potency against Nox1 with an IC₅₀ in the nanomolar range. Extensive testing has confirmed its selectivity, with no significant inhibitory effect observed on other Nox isoforms or the related enzyme, xanthine oxidase.[5]

| Target Enzyme | IC₅₀ Value | Effect | Reference |

| Nox1 | 19-20 nM | Potent Inhibition | [3][4][5][6][9] |

| Nox2 | Not Determined | No Inhibition Observed | [5] |

| Nox4 | Not Determined | No Inhibition Observed | [5] |

| Nox5 | Not Determined | No Inhibition Observed | [5] |

| Xanthine Oxidase | Not Determined | No Inhibition Observed | [5] |

Signaling Pathways

The Nox1 enzyme complex, once assembled, generates superoxide that initiates a cascade of downstream signaling events. These pathways are implicated in cell growth, proliferation, and migration.[1][10] this compound, by blocking the initial ROS production, effectively attenuates these downstream signals.

Nox1-derived ROS can activate several downstream signaling cascades, including Src/ERK and p38/AKT pathways, which in turn can upregulate the Epidermal Growth Factor Receptor (EGFR) pathway, promoting autocrine cell growth in certain cancer cells.[10]

Detailed Experimental Protocols

The characterization of this compound has been accomplished through a series of robust biophysical and cell-based assays.

Cell-Free Nox1 Activity Assay

This assay quantifies the inhibitory effect of this compound on a reconstituted Nox1 enzyme system.

-

Objective: To determine the IC₅₀ of this compound for Nox1-derived superoxide production.

-

Methodology:

-

System Reconstitution: Prepare cell lysates from COS cells transiently transfected to express the components of the canonical Nox1 oxidase: Nox1, NOXA1, and NOXO1.[5]

-

Inhibition: Incubate membrane fractions containing the Nox1 holoprotein with increasing concentrations of this compound.

-

Activation: Initiate the reaction by adding cytosolic fractions containing NOXA1 and NOXO1, along with NADPH as the substrate.

-

Detection: Measure superoxide (O₂⁻) production using the cytochrome c reduction assay. The change in absorbance is monitored spectrophotometrically. Superoxide dismutase (SOD) is used as a control to confirm the specificity of the signal.[5]

-

Analysis: Plot the rate of cytochrome c reduction against the concentration of this compound to calculate the IC₅₀ value.[5]

-

ELISA-Based Binding Assay

This assay provides direct evidence of this compound binding to the Nox1 protein.

-

Objective: To confirm the physical interaction between this compound and Nox1.

-

Methodology:

-

Plate Coating: Incubate neutravidin-coated 96-well plates with biotinylated this compound or a biotinylated scrambled control peptide.[5]

-

Binding: Add membrane fractions from cells overexpressing Nox1 (or control non-transfected cells) to the wells.

-

Detection: After washing, detect bound Nox1 using a primary antibody specific for Nox1, followed by a fluorescently labeled secondary antibody.[5]

-

Analysis: Measure the fluorescence intensity in each well. A significantly higher signal in wells with biotin-NoxA1ds and Nox1-containing membranes compared to controls indicates direct binding.[5]

-

FRET-Based Interaction Assay

Fluorescence Resonance Energy Transfer (FRET) is used to demonstrate that this compound disrupts the interaction between Nox1 and NOXA1 in living cells.

-

Objective: To visualize the disruption of the Nox1-NOXA1 complex by this compound.

-

Methodology:

-

Cell Transfection: Co-transfect cells (e.g., COS-22) with plasmids encoding Nox1 fused to a FRET acceptor (e.g., YFP) and NOXA1 fused to a FRET donor (e.g., CFP).[5]

-

Treatment: Treat the transfected cells with this compound or a control peptide.

-

FRET Measurement: Perform FRET analysis using acceptor photobleaching. An increase in the donor (CFP) fluorescence after photobleaching the acceptor (YFP) indicates that the two proteins were in close proximity (interacting).[5]

-

Analysis: A reduction in FRET efficiency in this compound-treated cells compared to control cells demonstrates that the peptide disrupts the Nox1-NOXA1 interaction.[5]

-

Cell Permeability Assay via Confocal Microscopy

This experiment visually confirms that this compound can enter cells.

-

Objective: To verify the cell-permeant nature of this compound.

-

Methodology:

-

Labeling: Synthesize this compound with a fluorescent tag, such as FITC.

-

Cell Treatment: Treat a suitable cell line, such as HT-29 colon cancer cells which endogenously express Nox1, with the FITC-labeled this compound.[5][9]

-

Imaging: After incubation, wash the cells and visualize the localization of the fluorescent peptide using confocal microscopy.

-

Analysis: Detection of a cytoplasmic fluorescent signal confirms that the peptide has crossed the plasma membrane.[5][9]

-

Conclusion

This compound is a well-characterized biophysical tool and a promising therapeutic lead. Its high potency and remarkable selectivity for Nox1, combined with its inherent cell permeability, make it an invaluable reagent for investigating the role of Nox1 in health and disease.[5][9] The detailed experimental protocols outlined herein provide a robust framework for researchers to utilize and further explore the properties and applications of this specific Nox1 inhibitor.

References

- 1. Nox proteins in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Selective Recapitulation of Conserved and Nonconserved Regions of Putative NOXA1 Protein Activation Domain Confers Isoform-specific Inhibition of Nox1 Oxidase and Attenuation of Endothelial Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nox Inhibitors & Therapies: Rational Design of Peptidic and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. psyclopeptide.com [psyclopeptide.com]

- 10. NADPH Oxidase NOX1 Controls Autocrine Growth of Liver Tumor Cells through Up-regulation of the Epidermal Growth Factor Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of NoxA1ds Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro characterization of NoxA1ds, a potent and selective peptide inhibitor of NADPH Oxidase 1 (Nox1). The information herein is intended to equip researchers with the necessary knowledge to design and execute experiments to evaluate the activity and mechanism of action of this compound and similar molecules.

Introduction to this compound

This compound is a synthetic peptide that acts as a highly selective inhibitor of Nox1, a member of the NADPH oxidase family of enzymes responsible for the production of reactive oxygen species (ROS).[1][2][3][4] Nox1-derived ROS have been implicated in the pathophysiology of various diseases, including hypertension, atherosclerosis, and certain cancers, making it a compelling target for therapeutic intervention.

The mechanism of action of this compound involves the disruption of the interaction between Nox1 and its cytosolic activator protein, NoxA1 (NADPH Oxidase Activator 1). This interaction is crucial for the assembly and activation of the functional Nox1 enzyme complex. By preventing this association, this compound effectively blocks the production of superoxide (O₂•⁻) by Nox1.

Quantitative Data Summary

The following table summarizes the key quantitative parameters reported for this compound activity.

| Parameter | Value | Target | Cell/System | Notes |

| IC₅₀ | ~20 nM | Nox1 | Reconstituted cell-free system | Demonstrates potent inhibition of Nox1 activity.[1][2][3][4][5] |

| Selectivity | No significant inhibition | Nox2, Nox4, Nox5, Xanthine Oxidase | Various cell-free and cell-based assays | Highlights the high selectivity of this compound for Nox1 over other ROS-producing enzymes.[2][3] |

| Binding | Confirmed | Nox1 | ELISA | Direct binding to Nox1 has been demonstrated.[5] |

Experimental Protocols

This section provides detailed methodologies for the in vitro characterization of this compound.

Synthesis and Purification of this compound Peptide

As this compound is a peptide (sequence: EPVDALGKAKV-NH₂), it is typically produced by solid-phase peptide synthesis (SPPS) followed by purification using high-performance liquid chromatography (HPLC).

Protocol for Solid-Phase Peptide Synthesis (Illustrative)

This protocol is a general guide and may require optimization for specific equipment and reagents.

-

Resin Selection and Swelling:

-

Start with a Rink amide resin to obtain a C-terminal amide.

-

Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.

-

-

Fmoc Deprotection:

-

Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by incubating with 20% piperidine in DMF for 10-20 minutes.

-

Wash the resin thoroughly with DMF and then with dichloromethane (DCM).

-

-

Amino Acid Coupling:

-

Activate the C-terminal amino acid (Valine) by mixing it with a coupling reagent (e.g., HBTU/HATU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.

-

-

Cleavage and Deprotection:

-

After the final amino acid is coupled, wash the resin and dry it.

-

Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane/water) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Protocol for HPLC Purification

-

Sample Preparation:

-

Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B (e.g., 5% to 60% B over 30 minutes).

-

Detection: Monitor the absorbance at 214 nm or 280 nm.

-

-

Fraction Collection and Analysis:

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry (MS).

-

Nox1 Activity Assay (Cytochrome c Reduction)

This assay measures the production of superoxide (O₂•⁻) by monitoring the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.

Materials:

-

Reconstituted Nox1 enzyme (membranes from cells overexpressing Nox1, p22phox, NOXO1, and NOXA1)

-

Cytochrome c from equine heart

-

NADPH

-

Superoxide dismutase (SOD)

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

This compound stock solution

-

96-well microplate

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture in each well of a 96-well plate containing:

-

Assay Buffer

-

Cytochrome c (final concentration 50 µM)

-

Reconstituted Nox1 enzyme preparation

-

Varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control.

-

-

For negative controls, add SOD (final concentration 100 U/mL) to a set of wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding NADPH (final concentration 100 µM).

-

Immediately begin monitoring the increase in absorbance at 550 nm every minute for 15-30 minutes.

-

Calculate the rate of cytochrome c reduction using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹).

-

The Nox1-specific activity is the difference between the rates in the absence and presence of SOD.

-

Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC₅₀ value.

Nox4 Activity Assay (Amplex Red) for Selectivity Testing

This assay measures the production of hydrogen peroxide (H₂O₂) to assess the selectivity of this compound.

Materials:

-

Cell membranes containing Nox4

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

NADPH

-

Assay Buffer: PBS, pH 7.4

-

This compound stock solution

-

96-well black microplate

-

Fluorescence microplate reader

Protocol:

-

Prepare a reaction mixture in each well of a 96-well black plate containing:

-

Assay Buffer

-

Amplex® Red (final concentration 50 µM)

-

HRP (final concentration 0.1 U/mL)

-

Cell membranes containing Nox4

-

Varying concentrations of this compound or vehicle control.

-

-

Pre-incubate the plate at 37°C for 10 minutes, protected from light.

-

Initiate the reaction by adding NADPH (final concentration 100 µM).

-

Measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm every minute for 15-30 minutes.

-

The rate of H₂O₂ production is proportional to the increase in fluorescence.

ELISA for this compound-Nox1 Binding

This enzyme-linked immunosorbent assay (ELISA) is used to confirm the direct binding of this compound to the Nox1 protein.[5]

Materials:

-

Biotinylated this compound

-

Streptavidin-coated 96-well plate

-

Membrane fractions from cells overexpressing Nox1 and control cells

-

Primary antibody against Nox1

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 5% non-fat milk in Wash Buffer)

-

Microplate reader

Protocol:

-

Coat the streptavidin-coated plate with biotinylated this compound (10 µg/mL in PBS) for 2 hours at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Block non-specific binding sites by incubating with Blocking Buffer for 1 hour at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Add membrane fractions from Nox1-expressing cells and control cells to the wells and incubate for 2 hours at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Add the primary anti-Nox1 antibody (diluted in Blocking Buffer) and incubate for 1 hour at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Add the HRP-conjugated secondary antibody (diluted in Blocking Buffer) and incubate for 1 hour at room temperature.

-

Wash the plate five times with Wash Buffer.

-

Add TMB substrate and incubate in the dark until a blue color develops (typically 15-30 minutes).

-

Stop the reaction by adding Stop Solution. The color will change to yellow.

-

Read the absorbance at 450 nm. An increased signal in the wells with Nox1-containing membranes compared to control membranes indicates binding.

Determination of Inhibition Constant (Ki) and Mode of Inhibition

To further characterize the inhibitory mechanism of this compound, the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined by measuring the enzyme kinetics at varying concentrations of both the substrate (NADPH) and the inhibitor (this compound).

Protocol:

-

Perform the Nox1 activity assay (cytochrome c reduction) as described in section 3.2.

-

Set up a matrix of reactions with varying concentrations of NADPH (e.g., 5, 10, 20, 40, 80 µM) and several fixed concentrations of this compound (including a zero-inhibitor control).

-

Measure the initial reaction velocities (V₀) for each condition.

-

Analyze the data using graphical methods such as:

-

Lineweaver-Burk plot: Plot 1/V₀ versus 1/[NADPH]. The pattern of line intersections will indicate the mode of inhibition.

-

Dixon plot: Plot 1/V₀ versus [this compound] at different fixed NADPH concentrations. The intersection of the lines can be used to determine Ki.

-

-

Alternatively, use non-linear regression analysis to fit the data directly to the Michaelis-Menten equation modified for different inhibition models to determine Km, Vmax, and Ki.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the Nox1 signaling pathway and the experimental workflows for characterizing this compound.

Caption: Nox1 Signaling Pathway and Mechanism of this compound Inhibition.

Caption: Workflow for Nox1 Activity Assay using Cytochrome c Reduction.

Caption: Workflow for this compound-Nox1 Binding ELISA.

References

- 1. High-Throughput Screening of NOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (CAS 1435893-78-9): R&D Systems [rndsystems.com]

- 3. This compound | CAS 1435893-78-9 | Tocris Bioscience [tocris.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Selective Recapitulation of Conserved and Nonconserved Regions of Putative NOXA1 Protein Activation Domain Confers Isoform-specific Inhibition of Nox1 Oxidase and Attenuation of Endothelial Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

NoxA1ds: A Targeted Approach to Inhibit NADPH Oxidase 1 for Therapeutic Intervention

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

NADPH oxidase 1 (Nox1) is a critical enzymatic source of reactive oxygen species (ROS), implicated in the pathophysiology of a range of diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. The development of specific inhibitors for Nox isoforms has been a significant challenge. This whitepaper details the preclinical data and therapeutic potential of NoxA1ds, a potent and highly selective peptide inhibitor of Nox1. This compound functions by disrupting the crucial interaction between Nox1 and its cytosolic activator, NOXA1, thereby attenuating ROS production and downstream signaling. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy, and detailed experimental protocols for its evaluation, offering a valuable resource for researchers and drug development professionals exploring Nox1-targeted therapies.

Introduction to Nox1 and the Rationale for Inhibition

The NADPH oxidase (Nox) family of enzymes are dedicated producers of ROS. Among the seven isoforms, Nox1 is predominantly expressed in the colon, vascular smooth muscle cells, and endothelial cells.[1] Nox1 activation requires the assembly of a multi-subunit complex, including the membrane-bound p22phox and the cytosolic regulatory subunits NOXO1 (Nox Organizer 1) and NOXA1 (Nox Activator 1).[1] The interaction between NOXA1 and Nox1 is a critical step for enzyme activation and subsequent superoxide production.[1][2] Dysregulation of Nox1-derived ROS has been linked to various pathologies, including hypertension, atherosclerosis, diabetic retinopathy, and colon cancer proliferation, making it a compelling target for therapeutic intervention.[3][4]

This compound: A Specific Inhibitor of Nox1

This compound (NoxA1 docking sequence) is a synthetic peptide designed to mimic the activation domain of NOXA1.[5] Its sequence, NH2-EPVDALGKAKV-CONH2, is derived from the region of NOXA1 responsible for binding to Nox1.[2] By competitively binding to Nox1, this compound effectively blocks the association of the endogenous NOXA1, thus preventing the assembly of a functional enzyme complex and inhibiting superoxide generation.[2][5]

Mechanism of Action

The inhibitory action of this compound is highly specific. It directly binds to the Nox1 catalytic subunit, a mechanism confirmed through ELISA and fluorescence recovery after photobleaching (FRAP) experiments.[2] Fluorescence resonance energy transfer (FRET) studies have further demonstrated that this compound disrupts the binding between Nox1 and NOXA1.[2][5] This targeted disruption of a key protein-protein interaction underpins its isoform-specific inhibitory activity.

Figure 1: Mechanism of Nox1 Inhibition by this compound.

Quantitative Data on this compound Efficacy and Selectivity

Preclinical studies have demonstrated the potent and selective inhibitory activity of this compound against Nox1. The following tables summarize the key quantitative findings.

| Parameter | Value | Cell System/Assay | Reference |

| IC50 (Nox1) | 19 nM | Cell-free reconstituted Nox1 oxidase | [2][5] |

| IC50 (Nox1) | 20 nM | Not specified | [3][6][7] |

| Maximal Inhibition | ~90% at 1.0 µM | Cell-free reconstituted Nox1 oxidase | [2] |

Table 1: In Vitro Potency of this compound against Nox1.

| Nox Isoform/Enzyme | Inhibition by this compound | Assay | Reference |

| Nox2 | No inhibition | Cytochrome c reduction | [2][7] |

| Nox4 | No inhibition | Amplex Red fluorescence | [2][7] |

| Nox5 | No inhibition | Cytochrome c reduction | [2][7] |

| Xanthine Oxidase | No inhibition | Not specified | [5][7] |

Table 2: Selectivity Profile of this compound.

Therapeutic Applications and Preclinical Evidence

The specific inhibition of Nox1 by this compound has shown promise in various disease models.

Cancer

Nox1 is overexpressed in several cancers, including colon carcinoma, where it contributes to cell proliferation and survival. This compound has been shown to inhibit superoxide production in HT-29 human colon cancer cells, suggesting its potential as an anti-cancer therapeutic.[2][3]

Vascular Diseases

Nox1-derived ROS are implicated in endothelial dysfunction and vascular remodeling. In human pulmonary artery endothelial cells (HPAECs), this compound was found to:

-

Completely inhibit hypoxia-induced superoxide production.[2]

-

Disrupt the VEGF-stimulated interaction between Nox1 and NOXA1.[2]

In a mouse model of pulmonary arterial hypertension (PAH), infusion of this compound attenuated the increase in right ventricular maximal pressure and mean pulmonary arterial pressure induced by Sugen/hypoxia.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Cell-Free Nox1 Activity Assay (Cytochrome c Reduction)

This assay measures the production of superoxide by a reconstituted Nox1 enzyme complex.

Materials:

-

COS-7 cells transfected with Nox1, NOXA1, and NOXO1

-

Cell lysis buffer

-

Membrane and cytosolic fractions preparation reagents

-

Cytochrome c

-

Superoxide dismutase (SOD)

-

This compound peptide

-

Microplate reader

Protocol:

-

Prepare membrane and cytosolic fractions from transfected COS-7 cells.

-

In a 96-well plate, combine membrane fractions, cytosolic fractions, and cytochrome c.

-